2-cyclopropanecarbonyl-1,3-thiazole
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Overview
Description
2-cyclopropanecarbonyl-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives, including 2-cyclopropanecarbonyl-1,3-thiazole, can be achieved through various methods. One common approach is the Hantzsch synthesis, which involves the reaction of primary thioamides with α-halocarbonyls . Additionally, a one-pot three-component reaction involving tertiary thioamides, α-haloketones, and ammonium acetate under solvent-free conditions has been developed for the synthesis of thiazole derivatives .
Industrial Production Methods
Industrial production of thiazole derivatives often employs scalable and efficient synthetic routes. The Hantzsch synthesis is widely used due to its simplicity and high yield. Industrial methods may also involve microwave irradiation to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropanecarbonyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: Thiazole derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiazoles to dihydrothiazoles.
Substitution: Electrophilic substitution reactions occur at the C-5 position, while nucleophilic substitution can occur at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
2-cyclopropanecarbonyl-1,3-thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyclopropanecarbonyl-1,3-thiazole involves its interaction with various molecular targets and pathways. Thiazole derivatives can modulate enzyme activity, inhibit microbial growth, and interfere with cellular processes. The aromaticity of the thiazole ring allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-cyclopropanecarbonyl-1,3-thiazole include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
This compound is unique due to its specific structure, which includes a cyclopropane ring attached to the thiazole
Properties
CAS No. |
1211508-19-8 |
---|---|
Molecular Formula |
C7H7NOS |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
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